REACTION_CXSMILES
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Cl[C:2]1[N:10]=[C:9]2[C:5]([N:6]=[CH:7][N:8]2[CH:11]2[CH2:16][CH2:15][CH2:14][CH2:13][O:12]2)=[C:4]([NH:17][CH2:18][CH:19]([C:26]2[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=2)[C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[N:3]=1.[CH2:32]([N:34](CC)CC)C>CN(C)C=O.[C-]#N.[Zn+2].[C-]#N.[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[C:20]1([CH:19]([C:26]2[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=2)[CH2:18][NH:17][C:4]2[N:3]=[C:2]([C:32]#[N:34])[N:10]=[C:9]3[C:5]=2[N:6]=[CH:7][N:8]3[CH:11]2[CH2:16][CH2:15][CH2:14][CH2:13][O:12]2)[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1 |f:3.4.5,6.7.8.9.10|
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Name
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|
Quantity
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1 g
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Type
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reactant
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Smiles
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ClC1=NC(=C2N=CN(C2=N1)C1OCCCC1)NCC(C1=CC=CC=C1)C1=CC=CC=C1
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Name
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|
Quantity
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0.28 g
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Type
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reactant
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Smiles
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C(C)N(CC)CC
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Name
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|
Quantity
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3 mL
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Type
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solvent
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Smiles
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CN(C=O)C
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Name
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zinc cyanide
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Quantity
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0.162 g
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Type
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catalyst
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Smiles
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[C-]#N.[Zn+2].[C-]#N
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Name
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|
Quantity
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0.133 g
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Type
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catalyst
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Smiles
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[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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to cool
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Type
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CUSTOM
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Details
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partitioned between ethyl acetate (100 ml) and 2 M sodium hydroxide solution (100 ml)
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Type
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CUSTOM
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Details
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The organic layer was separated
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Type
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DRY_WITH_MATERIAL
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Details
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dried over anhydrous magnesium sulphate
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Type
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CUSTOM
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Details
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evaporated under reduced pressure
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Type
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ADDITION
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Details
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The resulting 1:1 mixture of 6-[(2,2-diphenylethyl)amino]-9-tetrahydro-2H-pyran-2-yl-9H-purine-2-carbonitrile and 6-[(2,2-diphenylethyl)amino]-9H-purine-2-carbonitrile (Preparation 8)
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Type
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CUSTOM
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Details
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were separated by column chromatography on silica gel eluting with a gradient system of ethyl acetate:hexane (40:60 by volume)
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Name
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Type
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product
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Smiles
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C1(=CC=CC=C1)C(CNC1=C2N=CN(C2=NC(=N1)C#N)C1OCCCC1)C1=CC=CC=C1
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 40.8% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |